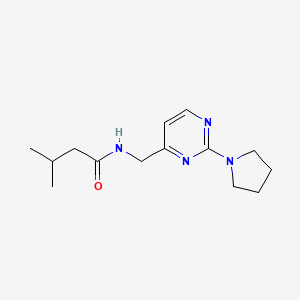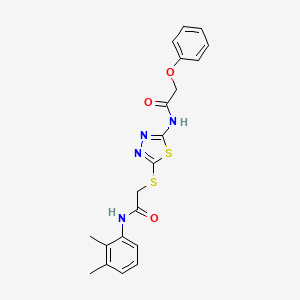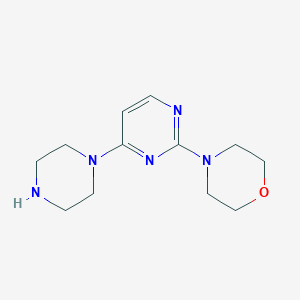![molecular formula C15H15N3O B2592995 N-([2,3'-联吡啶]-4-基甲基)环丙烷甲酰胺 CAS No. 2034561-76-5](/img/structure/B2592995.png)
N-([2,3'-联吡啶]-4-基甲基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide is a compound that combines the structural features of bipyridine and cyclopropanecarboxamide. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine moiety is known for its ability to coordinate with metal ions, making it useful in coordination chemistry and catalysis.
科学研究应用
N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to the bipyridine moiety’s ability to coordinate with metal ions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide typically involves the following steps:
Preparation of 2,3’-bipyridine: This can be synthesized through a coupling reaction between 2-bromopyridine and 3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Formation of 4-(chloromethyl)-2,3’-bipyridine: The 2,3’-bipyridine is then reacted with chloromethyl methyl ether in the presence of a Lewis acid to introduce the chloromethyl group.
Synthesis of cyclopropanecarboxamide: Cyclopropanecarboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with ammonia to form cyclopropanecarboxamide.
Coupling Reaction: Finally, the 4-(chloromethyl)-2,3’-bipyridine is reacted with cyclopropanecarboxamide in the presence of a base such as potassium carbonate to yield N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the coupling reactions and more efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloromethyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide N-oxide.
Reduction: N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various biochemical pathways and molecular targets, including enzymes and receptors. The cyclopropanecarboxamide group may also interact with biological molecules, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties.
Cyclopropanecarboxamide: A simpler compound with similar structural features but lacking the bipyridine moiety.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)cyclopropanecarboxamide is unique due to the combination of the bipyridine and cyclopropanecarboxamide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
属性
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(12-3-4-12)18-9-11-5-7-17-14(8-11)13-2-1-6-16-10-13/h1-2,5-8,10,12H,3-4,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXKNQCYBKYZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2592913.png)


![N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2592918.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B2592919.png)
![1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2592922.png)


![(5Z)-2-sulfanylidene-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B2592925.png)
![N-[(4-CHLOROPHENYL)METHYL]-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE](/img/structure/B2592928.png)



![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2592935.png)
